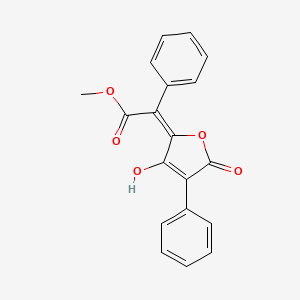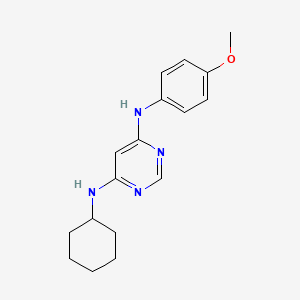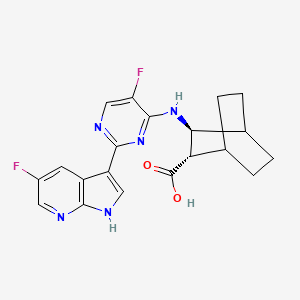
Xylopropamine Hydrobromide
Vue d'ensemble
Description
Xylopropamine Hydrobromide is a chemical compound known for its analgesic properties. It is a derivative of xylopropamine, which belongs to the phenethylamine and amphetamine classes. This compound has been studied for its potential use as an appetite suppressant and for its analgesic and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Xylopropamine Hydrobromide typically involves the reaction of xylopropamine with hydrobromic acid. The process can be summarized as follows:
Starting Material: Xylopropamine, which is 1-(3,4-dimethylphenyl)propan-2-amine.
Reaction with Hydrobromic Acid: Xylopropamine is reacted with hydrobromic acid to form this compound.
Purification: The product is purified through recrystallization to obtain the hydrobromide salt in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of xylopropamine are reacted with hydrobromic acid under controlled conditions.
Purification and Quality Control: The product is purified using industrial-scale recrystallization techniques and subjected to rigorous quality control to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Xylopropamine Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its base form, xylopropamine.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the hydrobromide group, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of xylopropamine.
Reduction Products: Xylopropamine.
Substitution Products: Compounds with different functional groups replacing the hydrobromide.
Applications De Recherche Scientifique
Xylopropamine Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on biological systems, particularly its analgesic and anti-inflammatory properties.
Medicine: Investigated for its potential use as an analgesic and appetite suppressant.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
The mechanism of action of Xylopropamine Hydrobromide involves its interaction with various molecular targets and pathways:
Analgesic Effect: It is believed to exert its analgesic effects by interacting with opioid receptors in the central nervous system.
Appetite Suppression: The compound may act on the central nervous system to suppress appetite, similar to other amphetamine derivatives
Comparaison Avec Des Composés Similaires
3,4-Dimethylamphetamine: A stimulant drug with similar chemical structure and effects.
2,4-Dimethylamphetamine: Another amphetamine derivative investigated for similar purposes.
Phentermine: An appetite suppressant with fewer side effects compared to xylopropamine.
Uniqueness: Xylopropamine Hydrobromide is unique due to its combination of analgesic and appetite suppressant properties.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)propan-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.BrH/c1-8-4-5-11(6-9(8)2)7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLVNAAAPOIUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)N)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
![4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B611793.png)
![4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B611794.png)



![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)

